molecular formula C13H14F3N5O2S B2535515 N-(thiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396862-03-5

N-(thiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2535515
CAS No.: 1396862-03-5
M. Wt: 361.34
InChI Key: DHJVHBDHZLPWJY-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide represents a significant research compound in medicinal chemistry and neuroscience, belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This molecule is characterized by its unique structure featuring a thiazole ring linked to an acetamide chain and a piperidine ring bearing a trifluoromethyl-substituted 1,3,4-oxadiazole moiety. The presence of these distinct pharmacophores contributes to its specific biological activity and physicochemical properties, making it a valuable tool for investigating ion channel function . This compound has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. Research indicates that related N-(thiazol-2-yl)-benzamide analogs function as negative allosteric modulators of ZAC, exhibiting state-dependent inhibition with IC50 values in the low micromolar range (1-3 μM). These compounds demonstrate roughly equipotent antagonism of Zn2+- and H+-evoked ZAC signaling while also inhibiting spontaneous ZAC activity. Mechanistic studies suggest these antagonists target the transmembrane and/or intracellular domains of the receptor, acting through non-competitive, allosteric mechanisms rather than competing with zinc at the orthosteric binding site . The primary research application of this compound is as a selective pharmacological tool for exploring the physiological functions of ZAC, which remains poorly elucidated due to the previous lack of selective antagonists. Unlike earlier non-selective ZAC inhibitors like tubocurarine, this class of compounds shows remarkable selectivity, exhibiting no significant agonist, antagonist, or modulatory activity at other Cys-loop receptors including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at tested concentrations. This selectivity profile makes it particularly valuable for disentangling ZAC's role in potential zinc-mediated neurotransmission or modulation from the functions of other ion channels in neuronal signaling pathways . The structural features of this compound contribute significantly to its research utility. The thiazole ring system is recognized as a versatile scaffold in drug discovery, contributing to favorable physicochemical properties and membrane permeability. Meanwhile, the 1,3,4-oxadiazole moiety, particularly when substituted with electron-withdrawing groups like trifluoromethyl, enhances metabolic stability and binding affinity to biological targets through its hydrogen-bond accepting capacity and bioisosteric properties. These characteristics collectively make this compound a sophisticated research chemical for investigating the unique signaling properties and potential therapeutic targeting of ZAC in the central nervous system and peripheral tissues where ZAC mRNA has been detected . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2S/c14-13(15,16)11-20-19-10(23-11)8-1-4-21(5-2-8)7-9(22)18-12-17-3-6-24-12/h3,6,8H,1-2,4-5,7H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJVHBDHZLPWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the piperidine moiety. Common synthetic routes include:

  • Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

  • Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group play crucial roles in binding to receptors and enzymes, modulating biochemical pathways, and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole/Thiadiazole Cores

CDD-934506
  • Structure : 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide .
  • Key Differences : Replaces the piperidine and trifluoromethyl groups with a sulfanyl linkage and 4-nitrophenyl substituent.
  • Activity : Evaluated for anti-tubercular properties, demonstrating the role of oxadiazole in targeting bacterial enzymes .
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31)
  • Structure : Contains a thiadiazole core with a 4-(trifluoromethyl)phenyl group .
  • Key Differences : Uses a thiadiazole instead of oxadiazole and lacks the piperidine ring.
  • Activity : Exhibits cytotoxic effects against cancer cell lines, highlighting the importance of the trifluoromethyl group in bioactivity .
2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • Structure : Features a thiadiazole-piperidine scaffold with a 4-(trifluoromethyl)phenyl group .
  • Key Differences : Substitutes oxadiazole with thiadiazole and lacks the thiazole ring.
  • Physicochemical Properties : Molecular weight 384.4 g/mol, with increased lipophilicity compared to the target compound due to methyl substitution .

Analogues with Thiazole-Acetamide Linkers

N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a)
  • Structure : Combines thiazole, oxadiazole, and pyridine moieties via a sulfanyl-acetamide linker .
  • Key Differences : Introduces pyridine instead of piperidine and uses a sulfanyl bridge.
  • Activity : Acts as an acetylcholinesterase (AChE) inhibitor, emphasizing the role of heterocyclic diversity in enzyme targeting .
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-chloro-4-(trifluoromethyl)phenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4f)
  • Structure : Incorporates a benzothiazole and urea-functionalized thiadiazole .
  • Key Differences : Replaces piperidine with a urea group and uses benzothiazole instead of thiazole.
  • Activity : Shows antiproliferative activity against cancer cells, suggesting synergistic effects between the trifluoromethyl group and thiadiazole .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Oxadiazole-piperidine Thiazole, -CF₃ ~413 (estimated) Not explicitly reported
CDD-934506 Oxadiazole-sulfanyl 4-Methoxyphenyl, 4-nitrophenyl ~390 (estimated) Anti-tubercular
Compound 31 Thiadiazole 4-(CF₃)phenyl, 3-methoxybenzylthio ~428 (estimated) Cytotoxic
3a Oxadiazole-thiazole Pyridine, 3-nitrophenyl ~438 (reported) AChE inhibition
4f Thiadiazole-benzothiazole Urea, 3-chloro-4-(CF₃)phenyl ~495 (reported) Antiproliferative

Biological Activity

N-(thiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16F3N5OS\text{C}_{15}\text{H}_{16}\text{F}_{3}\text{N}_{5}\text{OS}

Key Features:

  • Contains a thiazole moiety which is known for various biological activities.
  • Incorporates a trifluoromethyl group which enhances lipophilicity and biological activity.
  • The oxadiazole and piperidine components contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundM. tuberculosis8 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, the presence of the thiazole ring in various compounds has been linked to cytotoxic effects against cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the cytotoxicity of this compound on different cancer cell lines. The compound exhibited an IC50 value of 12 µM against MCF7 breast cancer cells, indicating significant potential as an anticancer agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF712
HeLa15
A54920

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes vital for bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis: In cancer cells, it may trigger programmed cell death pathways.
  • Disruption of Membrane Integrity: The presence of the trifluoromethyl group enhances membrane permeability leading to cell lysis.

Q & A

Q. What are the standard synthetic methodologies for preparing N-(thiazol-2-yl)acetamide derivatives, and how are reaction conditions optimized?

Answer: The synthesis typically involves coupling a thiazole-2-amine precursor with a functionalized acetamide intermediate. A general procedure includes:

  • Reacting 2-aminothiazole derivatives with acyl halides or activated esters in dry pyridine under ice-cooled conditions for 6 hours .
  • Purification via recrystallization from ethanol or ethyl acetate/hexane mixtures.
  • Key optimization parameters include solvent choice (e.g., pyridine for nucleophilic acylation), stoichiometric ratios (1:1.1 amine-to-acyl halide), and temperature control to minimize side reactions. Structural validation is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • 1H^1H-NMR : Identifies proton environments (e.g., thiazole protons at δ 7.2–7.8 ppm, trifluoromethyl groups at δ 4.1–4.3 ppm) .
  • 13C^{13}C-NMR : Confirms carbonyl carbons (170–175 ppm) and heterocyclic ring carbons .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm1^{-1}) and C-F vibrations (1100–1200 cm1 ^{-1}) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .

Q. How do substituents on the oxadiazole and thiazole rings influence physicochemical properties?

Answer:

  • Trifluoromethyl (CF3_3) : Enhances lipophilicity and metabolic stability due to its electron-withdrawing nature .
  • Piperidine Linkage : Improves solubility in polar solvents and modulates steric interactions in target binding .
  • Thiazole Core : Contributes to π-π stacking interactions in enzyme active sites, as observed in molecular docking studies .

Advanced Research Questions

Q. How can computational methods predict the biological activity of novel derivatives?

Answer:

  • PASS Algorithm : Predicts potential biological targets (e.g., antimicrobial, anticancer) based on structural motifs. For example, oxadiazole and thiazole moieties correlate with kinase inhibition .
  • Molecular Docking : Evaluates binding poses in target enzymes (e.g., cyclooxygenase COX-1/2). Docking studies for similar compounds show hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg120 in COX-2) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, with logP values <3.5 indicating favorable membrane permeability for trifluoromethyl-containing derivatives .

Q. What strategies resolve discrepancies between calculated and observed elemental analysis data?

Answer:

  • Recrystallization : Removes impurities (e.g., unreacted starting materials) that skew elemental ratios .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) to validate stoichiometry .
  • Thermogravimetric Analysis (TGA) : Detects solvent residues or hydrated water that may alter elemental percentages .

Q. How can synthetic routes be optimized to enhance yield and scalability?

Answer:

  • Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for piperidine-oxadiazole coupling, improving regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time for heterocycle formation (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
  • Flow Chemistry : Enables continuous production of intermediates (e.g., 5-(trifluoromethyl)-1,3,4-oxadiazole) with precise temperature control .

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